(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
The compound (5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic molecule characterized by its unique structural features, including a pyrazole ring, an imidazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: Starting from a suitable precursor such as 1,3-dimethyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions.
Introduction of the imidazole ring: The imidazole ring is synthesized separately and then coupled with the pyrazole derivative.
Addition of the sulfanyl group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents under basic conditions.
Final assembly: The final compound is assembled through condensation reactions, typically under controlled temperature and pH conditions to ensure the correct (5Z) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalysts and solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification processes: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Dihydroimidazole derivatives.
Substitution products: Various substituted pyrazole and imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material science: Incorporated into polymers and materials for enhanced properties.
Biology
Enzyme inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme mechanisms.
Protein binding studies: Used in research to understand protein-ligand interactions.
Medicine
Drug development: Potential lead compound for developing new pharmaceuticals targeting specific pathways.
Antimicrobial activity: Exhibits activity against certain bacterial and fungal strains.
Industry
Chemical synthesis: Used as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in developing new agrochemicals.
Mechanism of Action
The mechanism by which (5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one exerts its effects involves:
Molecular targets: Binding to specific enzymes or receptors, altering their activity.
Pathways involved: Modulation of biochemical pathways such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- (5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-thio-3,5-dihydro-4H-imidazol-4-one
Uniqueness
- Structural uniqueness : The presence of both the pyrazole and imidazole rings, along with the specific (5Z) configuration, gives it unique chemical and biological properties.
- Reactivity : The combination of functional groups allows for diverse chemical reactions, making it a versatile compound in synthesis and research.
(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one , covering its preparation, reactions, applications, mechanism, and comparison with similar compounds
Properties
IUPAC Name |
(5Z)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-8(2)6-17-12(18)11(14-13(17)19)5-10-7-16(4)15-9(10)3/h5,7-8H,6H2,1-4H3,(H,14,19)/b11-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLDHTRYLYDJDZ-WZUFQYTHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C\2/C(=O)N(C(=S)N2)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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